molecular formula C22H21N3O5 B4512108 5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4512108
M. Wt: 407.4 g/mol
InChI Key: VPWXJODBGYDLSL-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxazinyl group, and an oxazole carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxazole ring.

    Formation of the benzoxazinyl group: This involves the cyclization of an appropriate precursor to form the benzoxazinyl moiety.

    Coupling reactions: The final step involves coupling the oxazole ring with the benzoxazinyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.

    Receptor binding: It may bind to specific receptors, triggering a cascade of cellular events.

    Gene expression modulation: The compound may influence the expression of certain genes, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-thiazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-25-18-11-15(7-10-19(18)29-13-21(25)26)23-22(27)17-12-20(30-24-17)14-5-8-16(9-6-14)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXJODBGYDLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-ethoxyphenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide

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